molecular formula C12H17NO2 B8614051 4-[amino(phenyl)methyl]oxan-4-ol

4-[amino(phenyl)methyl]oxan-4-ol

Cat. No.: B8614051
M. Wt: 207.27 g/mol
InChI Key: HTBWYNUHIPFGDA-UHFFFAOYSA-N
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Description

4-[Amino(phenyl)methyl]oxan-4-ol is a tetrahydropyran derivative featuring an amino(phenyl)methyl substituent at the 4-position of the oxane (tetrahydropyran) ring. Its molecular formula is C₁₂H₁₇NO₂ (derived from the structurally related {4-[amino(phenyl)methyl]oxan-4-yl}methanol in ), with a molecular weight of approximately 207.27 g/mol. The compound’s structure includes a hydroxyl group and a benzylamine moiety, which may confer unique physicochemical properties such as polarity and hydrogen-bonding capacity.

Key structural features include:

  • Oxane ring: A six-membered oxygen-containing heterocycle.
  • Hydroxyl group: Enhances hydrophilicity and participation in hydrogen bonding.

Predicted collision cross-section (CCS) values for its adducts range from 152.3 Ų ([M+H]⁺) to 162.8 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-[amino(phenyl)methyl]oxan-4-ol

InChI

InChI=1S/C12H17NO2/c13-11(10-4-2-1-3-5-10)12(14)6-8-15-9-7-12/h1-5,11,14H,6-9,13H2

InChI Key

HTBWYNUHIPFGDA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C(C2=CC=CC=C2)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[amino(phenyl)methyl]oxan-4-ol can be achieved through several methods. One common approach involves the Prins cyclization reaction, where isoprenol reacts with benzaldehyde in the presence of an acid catalyst like montmorillonite K10 . The reaction conditions typically include a temperature of 70°C, a specific ratio of aldehyde to isoprenol, and the use of solvents such as toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to meet industrial standards and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

4-(Amino(phenyl)methyl)tetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as halides or alkoxides in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tetrahydropyran derivatives.

Scientific Research Applications

4-(Amino(phenyl)methyl)tetrahydro-2H-pyran-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[amino(phenyl)methyl]oxan-4-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of mTOR kinase, affecting cellular signaling pathways related to growth and proliferation . The compound’s structure allows it to bind to active sites on enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Polarity and Solubility: The hydroxyl group in this compound enhances hydrophilicity compared to amine-only analogs like 4-(cyclobutylmethyl)oxan-4-amine . Halogenated derivatives (e.g., 4-[(2-fluorophenyl)methyl]oxan-4-amine) exhibit increased density (1.124 g/cm³) due to fluorine’s electronegativity .

Reactivity and Stability

  • Dimethylamino substituents (as in ) reduce basicity compared to primary amines, affecting protonation states under physiological conditions.

Research Findings and Limitations

  • Analytical Data: Collision cross-section (CCS) predictions for this compound adducts suggest utility in mass spectrometry-based identification .
  • Synthetic Challenges : The lack of literature on the target compound contrasts with intermediates like ethyl 4-[...]phthalimide, synthesized via nitrogen-assisted cyclization .
  • Biological Potential: Amino-substituted tetrahydropyrans are explored for pharmaceutical applications (e.g., kinase inhibition), but specific data for this compound remain absent .

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